B1577526 cgMolluscidin

cgMolluscidin

Cat. No.: B1577526
Attention: For research use only. Not for human or veterinary use.
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Description

cgMolluscidin is a cationic antimicrobial peptide (AMP) first isolated from the gills of the Pacific oyster (Crassostrea gigas). It is characterized by a high proportion of dibasic residue repeats (e.g., Lys-Lys and Arg-Arg motifs) and demonstrates broad-spectrum activity against Gram-negative bacteria, Gram-positive bacteria, and fungi . Its mechanism of action involves disrupting microbial membranes through electrostatic interactions with negatively charged phospholipids, leading to cell lysis . Unlike histones or other immune-related proteins in oysters, this compound is constitutively expressed in gill tissues, suggesting a role in frontline defense against pathogens .

Properties

bioactivity

Gram+ & Gram-,

sequence

AATAKKGAKKADAPAKPKKATKPKSPKKAAKKAGAKKGVKRAGKKGAKKTTKAKK

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Antimicrobial Peptides

Structural and Functional Analogues

Table 1: Comparative Overview of cgMolluscidin and Key Analogues
Compound Source Organism Structural Features Target Pathogens MIC Range (μM) Mechanism of Action Reference
This compound Crassostrea gigas Dibasic residue repeats (e.g., KK, RR) Vibrio spp., E. coli, C. albicans 1.5–12.5 Membrane disruption via cationic charge
Histone H4 Crassostrea gigas Core histone with α-helical domains Vibrio splendidus, Bacillus spp. 5–20 DNA binding and histone-mediated trap formation
Tachyplesin II Tachypleus tridentatus β-hairpin structure with disulfide bonds S. aureus, P. aeruginosa 0.1–2.5 Membrane permeabilization and LPS neutralization
Ubiquicidin Synthetic (Human-derived) α-helical peptide with RRWR motifs Multi-drug resistant S. aureus 0.5–10 Intracellular targeting and protease inhibition

Key Comparative Insights

(a) Structural Diversity and Charge Distribution
  • This compound’s dibasic repeats contrast with the β-hairpin fold of tachyplesin II and the α-helical domains of histone H4. These structural differences influence their binding efficiency to microbial membranes .
  • Unlike ubiquicidin-derived peptides, which rely on RRWR motifs for intracellular targeting, this compound’s lysine/arginine-rich sequence enhances its affinity for anionic bacterial surfaces .
(b) Antimicrobial Spectrum
  • This compound exhibits activity against both Gram-negative (Vibrio spp.) and fungal (C. albicans) pathogens, a broader range compared to histone H4, which is primarily effective against Gram-positive bacteria .
  • Tachyplesin II shows superior potency (MIC: 0.1–2.5 μM) against S. aureus and P. aeruginosa, likely due to its stabilized β-hairpin structure and LPS-neutralizing capacity .
(c) Expression and Induction
  • This compound is constitutively expressed in oyster gills, whereas histone H4 is upregulated during infections . This suggests distinct roles: this compound as an immediate barrier and histone H4 as a responsive immune component.
  • Synthetic peptides like ubiquicidin derivatives require engineered expression systems, unlike this compound, which is naturally abundant in oyster tissues .
(d) Mechanistic Nuances
  • Histone H4’s dual role in DNA trapping and antimicrobial activity highlights functional versatility absent in this compound .

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